Cas no 1016818-07-7 ((butan-2-yl)(3-fluorophenyl)methylamine)
(butan-2-yl)(3-fluorophenyl)methylamine Chemical and Physical Properties
Names and Identifiers
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- (Butan-2-yl)[(3-fluorophenyl)methyl]amine
- (butan-2-yl)(3-fluorophenyl)methylamine
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- MDL: MFCD10455846
- Inchi: 1S/C11H16FN/c1-3-9(2)13-8-10-5-4-6-11(12)7-10/h4-7,9,13H,3,8H2,1-2H3
- InChI Key: YXTBARWCBNIGDM-UHFFFAOYSA-N
- SMILES: FC1=CC=CC(=C1)CNC(C)CC
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 138
- XLogP3: 3.1
- Topological Polar Surface Area: 12
(butan-2-yl)(3-fluorophenyl)methylamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB421080-1 g |
(Butan-2-yl)[(3-fluorophenyl)methyl]amine |
1016818-07-7 | 1g |
€467.00 | 2023-04-24 | ||
| abcr | AB421080-5 g |
(Butan-2-yl)[(3-fluorophenyl)methyl]amine |
1016818-07-7 | 5g |
€722.60 | 2023-04-24 | ||
| abcr | AB421080-10 g |
(Butan-2-yl)[(3-fluorophenyl)methyl]amine |
1016818-07-7 | 10g |
€935.60 | 2023-04-24 | ||
| abcr | AB421080-25 g |
(Butan-2-yl)[(3-fluorophenyl)methyl]amine |
1016818-07-7 | 25g |
€1361.60 | 2023-04-24 | ||
| Enamine | EN300-32521-0.05g |
(butan-2-yl)[(3-fluorophenyl)methyl]amine |
1016818-07-7 | 0.05g |
$227.0 | 2023-09-04 | ||
| Enamine | EN300-32521-0.1g |
(butan-2-yl)[(3-fluorophenyl)methyl]amine |
1016818-07-7 | 0.1g |
$238.0 | 2023-09-04 | ||
| Enamine | EN300-32521-0.25g |
(butan-2-yl)[(3-fluorophenyl)methyl]amine |
1016818-07-7 | 0.25g |
$249.0 | 2023-09-04 | ||
| Enamine | EN300-32521-0.5g |
(butan-2-yl)[(3-fluorophenyl)methyl]amine |
1016818-07-7 | 0.5g |
$260.0 | 2023-09-04 | ||
| Enamine | EN300-32521-1.0g |
(butan-2-yl)[(3-fluorophenyl)methyl]amine |
1016818-07-7 | 1g |
$728.0 | 2023-06-08 | ||
| Enamine | EN300-32521-2.5g |
(butan-2-yl)[(3-fluorophenyl)methyl]amine |
1016818-07-7 | 2.5g |
$529.0 | 2023-09-04 |
(butan-2-yl)(3-fluorophenyl)methylamine Suppliers
(butan-2-yl)(3-fluorophenyl)methylamine Related Literature
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
Additional information on (butan-2-yl)(3-fluorophenyl)methylamine
Compound CAS No. 1016818-07-7: (Butan-2-yl)(3-fluorophenyl)methylamine
The compound with CAS No. 1016818-07-7, commonly referred to as (Butan-2-yl)(3-fluorophenyl)methylamine, is a versatile organic compound with significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its unique structure, which combines a butan-2-yl group, a 3-fluorophenyl group, and a methylamine functional group. The presence of these groups imparts distinct chemical and physical properties, making it a valuable building block in organic synthesis.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of (Butan-2-yl)(3-fluorophenyl)methylamine through various methodologies. One notable approach involves the use of palladium-catalyzed cross-coupling reactions, which have been optimized to achieve high yields and selectivity. These methods are particularly advantageous due to their ability to operate under mild conditions, reducing the environmental footprint of the synthesis process. Additionally, researchers have explored the use of biocatalysts for the production of this compound, leveraging enzymatic reactions to enhance both efficiency and sustainability.
The chemical properties of (Butan-2-yl)(3-fluorophenyl)methylamine are heavily influenced by its functional groups. The methylamine group contributes to its basicity, making it reactive in various nucleophilic substitution reactions. The 3-fluorophenyl group, on the other hand, introduces electronic effects that can modulate the reactivity of the molecule in different chemical environments. Furthermore, the butan-2-yl group provides steric bulk, which can influence both the solubility and stability of the compound.
One of the most promising applications of this compound lies in its use as an intermediate in drug discovery. Recent studies have highlighted its potential as a lead compound for developing novel therapeutics targeting various diseases, including cancer and neurodegenerative disorders. For instance, researchers have explored its role in designing small-molecule inhibitors for key enzymes involved in cellular signaling pathways. The ability to modify the structure of (Butan-2-yl)(3-fluorophenyl)methylamine has allowed scientists to optimize its pharmacokinetic properties, enhancing its bioavailability and reducing potential side effects.
In addition to pharmaceutical applications, this compound has found utility in agrochemical research. Its ability to interact with specific receptors in plants has led to investigations into its potential as a growth regulator or pest control agent. Recent experiments have demonstrated that derivatives of (Butan-2-yl)(3-fluorophenyl)methylamine can influence plant hormone signaling pathways, offering new avenues for sustainable agriculture practices.
The environmental impact of synthesizing and using this compound has also been a focus of recent research. Scientists have developed green chemistry approaches to minimize waste and reduce energy consumption during its production. For example, solvent-free reaction conditions and recyclable catalysts have been employed to enhance the eco-friendliness of the synthesis process. Furthermore, studies on the biodegradation of this compound have provided insights into its environmental fate, ensuring that its use aligns with sustainability goals.
In conclusion, (Butan-2-yl)(3-fluorophenyl)methylamine (CAS No. 1016818-07-7) is a multifaceted compound with significant potential across diverse industries. Its unique structure enables a wide range of applications, from drug discovery to agrochemical development. By leveraging cutting-edge synthetic methodologies and focusing on sustainability, researchers continue to unlock new possibilities for this valuable molecule.
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